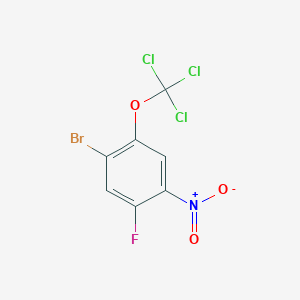

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene

Description

Propriétés

IUPAC Name |

1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl3FNO3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLMJQRLICLDKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(Cl)(Cl)Cl)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl3FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of Trichloromethoxy-Substituted Aromatic Compounds

- Trichloromethoxy groups are introduced typically by reacting chlorinated benzene derivatives with reagents such as benzotrichloride or through halogen exchange reactions.

- Patent US4093669A describes preparation of trichloromethyl-trifluoromethyl-benzenes by reacting 4-trichloromethyl-benzotrichloride with hydrogen fluoride in an autoclave under nitrogen pressure at elevated temperatures (100 °C, 2 bars N2) with continuous removal of hydrogen chloride. This method yields trichloromethyl-substituted aromatic compounds with high purity after fractional distillation.

Nitration of Trichloromethoxy Aromatics

- Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures (0 to 25 °C) to avoid over-nitration or side reactions.

- For example, nitration of 2-Fluoro-4-(trichloromethoxy)benzene to yield 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene involves adding potassium nitrate portion-wise to a cooled sulfuric acid solution containing the substrate, followed by stirring at room temperature for 2 hours under inert atmosphere.

- Similar nitration conditions have been reported for related compounds, yielding moderate to good yields with careful temperature control.

Bromination of Fluoro-Nitro Aromatic Compounds

- Bromination can be achieved via diazotization followed by Sandmeyer-type substitution reactions.

- A representative method involves diazotizing a fluoro-nitro aniline derivative and then reacting with cuprous bromide in hydrobromic acid solution at temperatures ranging from 20 to 70 °C for several hours.

- The equivalents of reagents are optimized to 1.0–2.0 equivalents for diazotizing and brominating agents relative to the substrate, with reaction times between 0.5 to 5 hours.

Integration of Steps for Target Compound Synthesis

- Starting from a suitable fluoro-substituted aromatic precursor, the trichloromethoxy group is introduced first via halogen exchange or reaction with benzotrichloride derivatives.

- Subsequent nitration under controlled acidic conditions installs the nitro group at the 4-position.

- Finally, bromination is conducted through diazotization of the corresponding amino intermediate or direct electrophilic substitution, depending on the synthetic route chosen.

- Purification typically involves extraction, washing with brine, drying over anhydrous sodium sulfate, and silica gel chromatography or fractional distillation to isolate the pure compound.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- Regioselectivity: Controlling the position of substitution is critical due to multiple reactive sites on the benzene ring. The order of substituent introduction influences regioselectivity and yield.

- Reaction Atmosphere: Inert atmosphere (nitrogen) is often required to prevent side reactions, especially during nitration and trichloromethoxy introduction steps.

- Temperature Control: Precise temperature control minimizes side reactions such as over-nitration or decomposition of sensitive groups like trichloromethoxy.

- Purification: Silica gel chromatography and fractional distillation are essential to achieve high purity, as intermediates and by-products have similar physical properties.

- Safety: Handling of reagents like benzotrichloride, concentrated acids, and brominating agents requires strict safety protocols due to their corrosive and toxic nature.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 1 undergoes substitution with nucleophiles under mild conditions due to the electron-deficient aromatic ring. The nitro (-NO₂) and trichloromethoxy (-OCl₃C) groups strongly activate the ring toward NAS by withdrawing electron density .

Key Reactions:

Mechanistic Insight :

-

The reaction proceeds via a two-step mechanism:

Reduction of Nitro Group

The nitro group at position 4 is reducible to an amine under catalytic hydrogenation or metal-acid conditions.

Experimental Data:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 1-Bromo-5-fluoro-4-amino-2-(trichloromethoxy)benzene | 92%* | |

| Fe/HCl | H₂O, reflux | 1-Bromo-5-fluoro-4-amino-2-(trichloromethoxy)benzene | 78%* |

Notes :

-

The amino derivative serves as a precursor for diazotization and coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids.

Example Reaction:

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Fluoro-4-nitro-2-(trichloromethoxy)-1-phenylbenzene | 65%* |

Conditions :

Stability and Side Reactions

-

Hydrolytic Stability : The trichloromethoxy group resists hydrolysis under neutral/aqueous conditions but may degrade in strongly acidic/basic media .

-

Thermal Decomposition : At >150°C, elimination of Cl₃CO- occurs, forming quinone intermediates .

-

Mutagenicity Potential : Structural analogs with nitro and halogen groups are flagged as potential mutagens .

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene features a unique combination of halogen substituents and a nitro group, which enhances its reactivity and versatility. The molecular formula is , indicating the presence of bromine, fluorine, nitro, and trichloromethoxy groups. This structural complexity allows it to function as a valuable intermediate in various synthetic pathways.

Pharmaceutical Applications

- Drug Synthesis : The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its halogenated structure is conducive to forming various biologically active molecules. For instance, it has been reported to play a role in the synthesis of chloramphenicol, an antibiotic used to treat bacterial infections.

- Agrochemicals : Beyond pharmaceuticals, this compound is also relevant in agrochemical formulations. Its unique chemical properties allow it to interact with biological systems, making it suitable for developing pesticides and herbicides that require specific reactivity profiles.

- Biological Activity : Research indicates that compounds with similar structures can exhibit significant biological activity, influencing enzyme functions and potentially leading to novel therapeutic agents. This opens avenues for exploring derivatives of 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene in drug discovery.

Materials Science Applications

- Polymer Production : The compound's reactivity makes it a candidate for producing polymers with tailored properties. By utilizing its halogenated functionalities, researchers can develop materials with specific thermal and mechanical characteristics.

- Chemical Intermediates : In materials science, it serves as a precursor for synthesizing various chemical intermediates that are essential for producing advanced materials, including those used in electronics and coatings.

Case Studies

| Case Study | Application | Findings |

|---|---|---|

| Synthesis of Chloramphenicol | Pharmaceutical | Demonstrated the efficacy of 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene as an intermediate in antibiotic synthesis. |

| Agrochemical Formulations | Pesticide Development | Showed potential for creating effective herbicides due to its reactivity with biological targets. |

| Polymer Chemistry | Material Development | Utilized in synthesizing polymers with enhanced properties for industrial applications. |

Mécanisme D'action

The mechanism of action of 1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene depends on its interaction with molecular targets. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparaison Avec Des Composés Similaires

Substituent Analysis and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogues:

Activité Biologique

1-Bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is a halogenated aromatic compound with potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique structure and properties.

The molecular formula for 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene is C7H2BrCl3FNO3, with a molecular weight of approximately 353.36 g/mol. The compound features a complex arrangement of halogen atoms, which may influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H2BrCl3FNO3 |

| Molecular Weight | 353.36 g/mol |

| Structure | 3D Structure |

| Boiling Point | Not specified |

| Density | Not specified |

Biological Activity

Research on the biological activity of 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene indicates several potential mechanisms of action:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and fluorine may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

- Cytotoxicity : Some studies have indicated that halogenated aromatic compounds can be cytotoxic to certain cancer cell lines. The specific effects of this compound on human cell lines remain to be thoroughly investigated, but its structural characteristics suggest potential activity against various types of cancer.

- Environmental Impact : The environmental persistence and toxicity of halogenated compounds are significant concerns. Studies have shown that such compounds can bioaccumulate and affect aquatic life, leading to broader ecological consequences.

Case Studies

Case Study 1 : A study conducted on the antimicrobial effects of halogenated compounds found that derivatives similar to 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene displayed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

Case Study 2 : Research into the cytotoxic effects of various nitro-substituted benzene derivatives revealed that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. Further exploration into the structure-activity relationship (SAR) could elucidate the specific mechanisms by which 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene exerts its effects .

Research Findings

Recent findings indicate that the incorporation of multiple halogens in aromatic systems can lead to enhanced biological activities compared to their non-halogenated counterparts. For instance, studies have shown that compounds with both bromine and fluorine substituents often exhibit synergistic effects in biological assays .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-bromo-5-fluoro-4-nitro-2-(trichloromethoxy)benzene, and how can intermediates be optimized?

- Methodological Answer : A plausible route involves sequential functionalization of a benzene derivative. For example:

Electrophilic Substitution : Introduce the trichloromethoxy group via nucleophilic aromatic substitution (SNAr) on a pre-halogenated benzene scaffold (e.g., 1-bromo-2-fluorobenzene) using trichloromethoxide .

Nitration : Controlled nitration at the para position relative to the bromine using mixed acid (HNO₃/H₂SO₄), ensuring regioselectivity via directing effects of substituents .

Fluorination : Late-stage fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or electrophilic fluorinating agents .

- Key Optimization : Monitor reaction conditions (temperature, stoichiometry) to minimize byproducts like di-nitration or over-halogenation. Intermediate purity can be assessed via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR :

- Trichloromethoxy group (-O-CCl₃): A deshielded singlet (~δ 4.5 ppm in ¹H NMR; δ 90-100 ppm in ¹³C NMR for CCl₃) .

- Nitro group (-NO₂): Strong deshielding effects on adjacent protons and carbons .

- Fluorine coupling: Splitting patterns in ¹H NMR due to vicinal F atoms .

- IR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and 1100-1200 cm⁻¹ (C-O-C stretch) .

- Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., loss of Br or NO₂ groups) .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- Toxicity : Potential respiratory and dermal hazards due to nitro and halogenated groups. Use fume hoods, gloves, and PPE .

- Stability : Avoid heat or shock; nitro groups may pose explosion risks under extreme conditions .

- Storage : Keep in airtight containers at 2-8°C, away from reducing agents or metals .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (NO₂, CCl₃O-) influence the reactivity of the benzene ring in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The nitro and trichloromethoxy groups are strong meta-directing, deactivating substituents, limiting electrophilic substitution. However, they enhance stability for SNAr reactions at the bromine site .

- Cross-Coupling : Bromine can participate in Suzuki-Miyaura or Ullmann couplings. Use Pd catalysts (e.g., Pd(PPh₃)₄) with high electron-deficient ligands to overcome deactivation .

- Case Study : A Suzuki coupling with arylboronic acids yielded biaryl derivatives with >80% efficiency under optimized conditions (DMF, 80°C, 12h) .

Q. What computational methods can predict substituent effects on the compound’s electronic properties and reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. This predicts sites for nucleophilic/electrophilic attack .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

- Case Study : A DFT study of 1-bromo-4-(trifluoromethoxy)benzene showed C-Br bond dissociation energy ~65 kcal/mol, aligning with experimental reactivity trends .

Q. How can contradictory data on regioselectivity in nitration reactions be resolved?

- Methodological Answer :

- Controlled Experiments : Compare nitration of positional isomers (e.g., 1-bromo-2-fluoro vs. 1-bromo-4-fluoro derivatives) under identical conditions .

- Kinetic vs. Thermodynamic Control : Vary temperature and acid concentration to isolate dominant pathways. For example, low temperatures favor kinetic (meta) products, while high temperatures favor thermodynamic (para) products .

- Spectroscopic Validation : Use NOE NMR or X-ray crystallography to confirm regiochemistry of isolated products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.